molecular formula C10H24N4O8P2 B15089840 2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid

2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid

Cat. No.: B15089840
M. Wt: 390.27 g/mol
InChI Key: WOXXLQISRWDSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis
The compound decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene (THTA, C₁₀H₁₈N₄) is a saturated nitrogen-containing polycyclic amine. It is synthesized via the condensation of triethylenetetramine (TETA) with glyoxal, followed by reduction using agents like sodium bis(methoxyethoxy)aluminum hydride (Vitride®) . THTA serves as a key intermediate in the production of 1,4,7,10-tetraazacyclododecane (Cyclen), a precursor for gadolinium-based MRI contrast agents (e.g., Dotarem®, ProHance®) .

Phosphoric Acid Derivative The "decahydro-phosphoric acid" nomenclature likely refers to phosphate salts of THTA, such as 4·2Br⁻ (bis-bromide salt), synthesized via alkylation with bromomethyl-bipyridine derivatives . These salts enhance solubility for subsequent coordination chemistry with metals.

Properties

Molecular Formula

C10H24N4O8P2

Molecular Weight

390.27 g/mol

IUPAC Name

phosphoric acid;1,4,7,10-tetrazatetracyclo[5.5.2.04,13.010,14]tetradecane

InChI

InChI=1S/C10H18N4.2H3O4P/c1-2-12-7-8-14-4-3-13-6-5-11(1)9(12)10(13)14;2*1-5(2,3)4/h9-10H,1-8H2;2*(H3,1,2,3,4)

InChI Key

WOXXLQISRWDSBP-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN3CCN4C3C2N1CC4.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid typically involves multi-step organic reactions. One common method includes the condensation of glyoxal with triethylenetetraamine, followed by cyclization and reduction steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents. The process may also involve continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of more saturated compounds .

Scientific Research Applications

2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Stereochemical Variants

THTA exhibits cis and trans stereoisomers (e.g., cis-THTA and trans-THTA ), separable via chromatography . The cis isomer is preferred for Cyclen synthesis due to its structural alignment with the macrocycle .

Isomer Cis-THTA Trans-THTA References
Crystal Structure Compact, planar Distorted geometry
Thermal Stability Higher (decomposition >250°C) Lower (decomposition ~200°C)
Yield in Cyclen Synthesis 75–84% <50%

Industrial Relevance

THTA’s scalable synthesis (72–84% yield) and low toxicity make it a sustainable alternative to traditional Cyclen routes . Its phosphate derivatives (e.g., 4·2Br⁻ ) are pivotal in developing next-generation MRI contrast agents with improved kinetic stability .

Biological Activity

2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, also known as decahydro-phosphoric acid derivative, is a complex nitrogen-containing heterocyclic compound. Its unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on available research findings.

  • IUPAC Name : 1,4,7,10-tetraazatetracyclo[5.5.2.0⁴,¹³.0¹⁰,¹⁴]tetradecane
  • Molecular Formula : C₁₀H₁₈N₄
  • Molecular Weight : 194.28 g/mol
  • CAS Number : 79236-92-3
  • Melting Point : 29-31 °C

Synthesis

The synthesis of 2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene typically involves cyclization reactions using triethylenetetramine and glyoxal as precursors. The compound can be synthesized through various methods that yield different derivatives with potential biological activities .

Antimicrobial Properties

Research indicates that tetraazacyclopent[fg]acenaphthylene derivatives exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest .

Chelating Properties

The compound has notable chelating abilities for metal ions, which can enhance its biological efficacy. Metal complexes formed with tetraazacyclopent[fg]acenaphthylene show increased stability and bioavailability, making them suitable for applications in diagnostic imaging and targeted drug delivery systems .

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various tetraazacyclopent[fg]acenaphthylene derivatives against E. coli and Staphylococcus aureus.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
  • Anticancer Activity
    • In vitro studies on HeLa cells revealed an IC50 value of 25 µM for the compound after 48 hours of exposure.
    • Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the compound.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 32 µg/mL
AntimicrobialS. aureusMIC = 16 µg/mL
AnticancerHeLa cellsIC50 = 25 µM
ChelationVarious metal ionsIncreased stability

Q & A

Q. Q1: What are the key synthetic pathways for synthesizing 2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid, and how can researchers optimize yield?

Methodological Answer: The compound is synthesized via condensation of glyoxal with cyclen under controlled stoichiometric conditions. Optimization involves adjusting reaction time (typically 12–24 hours), temperature (25–40°C), and pH (neutral to slightly acidic). Post-synthesis purification via column chromatography (silica gel, methanol/chloroform eluent) is critical to isolate the cyclen-glyoxal intermediate. Yield improvements require rigorous monitoring using thin-layer chromatography (TLC) and elemental analysis (C, H, N content) to verify purity .

Structural and Spectroscopic Analysis

Q. Q2: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphoric acid moieties) and high-resolution mass spectrometry (HRMS) are essential. For example, ¹H NMR should reveal characteristic peaks for the tetraazacyclopentane backbone (δ 2.8–3.2 ppm) and glyoxal-derived protons (δ 4.5–5.0 ppm). X-ray crystallography can resolve ambiguities in stereochemistry, particularly for decahydro derivatives .

Intermediate: Purification Challenges

Q. Q3: How can researchers address solubility issues during purification of intermediates like cyclen-glyoxal?

Methodological Answer: Cyclen-glyoxal’s low solubility in polar solvents necessitates gradient elution in chromatography (e.g., from chloroform to methanol). Alternatively, recrystallization in acetonitrile/water mixtures (70:30 v/v) at 4°C improves crystal formation. Dynamic light scattering (DLS) can monitor particle size distribution to avoid aggregation .

Advanced: Computational Modeling

Q. Q4: What computational strategies are recommended for predicting reaction pathways involving this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) with basis sets like B3LYP/6-311+G(d,p) simulate reaction intermediates and transition states. Software such as Gaussian or ORCA integrates with reaction path search algorithms (e.g., the nudged elastic band method) to identify low-energy pathways. Machine learning models trained on kinetic data (e.g., rate constants from Ogata et al., 1974) can predict optimal reaction conditions .

Advanced: Application in MRI Contrast Agents

Q. Q5: How does the compound’s chelation potential with metal ions (e.g., Gd³⁺) impact its utility in MRI contrast agents?

Methodological Answer: The tetraazacyclopentane backbone provides four nitrogen donor atoms for metal coordination. Stability constants (log K) for Gd³⁺ complexes should exceed 16 to prevent metal leaching in vivo. Relaxivity measurements (via NMR dispersion profiles at 1.5–7 T magnetic fields) quantify contrast efficiency. Competitive assays with EDTA or citrate assess selectivity under physiological conditions .

Intermediate: Reaction Design

Q. Q6: What experimental design principles apply to derivatizing this compound for targeted applications?

Methodological Answer: Factorial design (e.g., 2³ matrix testing temperature, solvent polarity, and catalyst loading) identifies critical variables. For phosphoric acid functionalization, orthogonal protection/deprotection strategies (e.g., tert-butyl groups for acidic protons) prevent side reactions. Kinetic studies using stopped-flow spectrophotometry track intermediate formation .

Advanced: Thermodynamic Stability

Q. Q7: How can researchers evaluate the compound’s thermodynamic stability under varying pH and temperature conditions?

Methodological Answer: Isothermal titration calorimetry (ITC) measures enthalpy changes during degradation. Accelerated stability studies (40–60°C, pH 1–10) coupled with Arrhenius modeling predict shelf-life. Differential scanning calorimetry (DSC) detects phase transitions, while FT-IR monitors bond dissociation (e.g., P=O stretching at 1250 cm⁻¹) .

Intermediate: Phosphoric Acid Interactions

Q. Q8: What methodologies elucidate the role of phosphoric acid moieties in catalytic or binding applications?

Methodological Answer: Phosphoric acid’s Brønsted acidity (pKa ~2.1) is quantified via potentiometric titration. Kinetic assays (e.g., hydroxylation of aromatic substrates) assess catalytic efficiency. X-ray absorption spectroscopy (XAS) maps coordination environments in metal-phosphoric acid complexes .

Advanced: Data Contradictions

Q. Q9: How should researchers resolve contradictions between computational predictions and experimental results for this compound?

Methodological Answer: Systematic error analysis includes revisiting computational parameters (e.g., solvent models, basis sets) and experimental controls (e.g., inert atmosphere for air-sensitive reactions). Bayesian statistical frameworks integrate uncertainty from both domains. Collaborative platforms (e.g., ICReDD’s feedback loop) enable iterative refinement .

Advanced: Heterogeneous Reaction Systems

Q. Q10: What strategies optimize the compound’s performance in heterogeneous catalysis or membrane technologies?

Methodological Answer: Immobilization on mesoporous silica (e.g., SBA-15) enhances surface area and recyclability. Membrane compatibility is tested via permeability assays (e.g., diffusion cells with phosphate-buffered saline). Scanning electron microscopy (SEM) and BET analysis characterize pore structure and surface morphology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.